An In-depth Technical Guide to 1-Formylcyclopropane-1-carboxylic acid: Synthesis, Properties, and Synthetic Applications
An In-depth Technical Guide to 1-Formylcyclopropane-1-carboxylic acid: Synthesis, Properties, and Synthetic Applications
Introduction
In the landscape of modern organic synthesis and drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional structures and functionalities is paramount. Among these, strained carbocyclic systems, particularly cyclopropane derivatives, have garnered significant attention.[1] The inherent ring strain of the cyclopropane motif not only imparts distinct conformational rigidity but also offers unique reactivity, making it a valuable bioisostere for phenyl rings and other functional groups in medicinal chemistry.[2] This guide focuses on a particularly intriguing bifunctional building block: 1-formylcyclopropane-1-carboxylic acid (CAS No. 20492-33-9). Possessing both an aldehyde and a carboxylic acid appended to the same quaternary carbon of a cyclopropane ring, this molecule presents a unique platform for the construction of complex molecular architectures, particularly in the realm of peptidomimetics and heterocyclic chemistry.[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, and synthetic utility.
Physicochemical and Spectroscopic Profile
Precise experimental determination of the physicochemical properties of 1-formylcyclopropane-1-carboxylic acid is not widely documented in publicly available literature. However, based on its structure and data from analogous compounds, we can establish a reliable profile.
Table 1: Physicochemical Properties of 1-Formylcyclopropane-1-carboxylic acid and Related Analogues
| Property | 1-Formylcyclopropane-1-carboxylic acid (Predicted/Estimated) | Cyclopropanecarboxylic acid (Experimental) | 1-Methylcyclopropane-1-carboxylic acid (Experimental) |
| Molecular Formula | C₅H₆O₃ | C₄H₆O₂ | C₅H₈O₂ |
| Molecular Weight | 114.09 g/mol | 86.09 g/mol | 100.12 g/mol |
| Appearance | White to off-white solid | Clear colorless to light yellow liquid | Colorless crystalline solid |
| Melting Point | Not available | 14-17 °C | 30-32 °C |
| Boiling Point | Not available | 182-184 °C | 183-185 °C |
| pKa | ~4.0 - 4.5 (estimated) | 4.83 (at 25 °C)[4] | 4.87 (Predicted) |
| Solubility | Soluble in polar organic solvents (MeOH, DMSO, DMF), slightly soluble in water. | Soluble in water | Slightly soluble in water |
Expert Insight: The presence of both a polar carboxylic acid and an aldehyde group is expected to result in a higher melting point compared to its non-formylated or methylated counterparts due to stronger intermolecular hydrogen bonding. The electron-withdrawing nature of the formyl group is predicted to increase the acidity of the carboxylic acid, leading to a lower pKa value compared to cyclopropanecarboxylic acid.
Spectroscopic Characterization
The unique structural arrangement of 1-formylcyclopropane-1-carboxylic acid gives rise to a distinct spectroscopic signature.
¹H NMR (400 MHz, DMSO-d₆, δ):
-
~13.0 ppm (s, 1H): The acidic proton of the carboxylic acid, typically broad.
-
~9.5 ppm (s, 1H): The aldehydic proton.
-
1.5 - 1.7 ppm (m, 4H): The diastereotopic protons of the cyclopropane ring. The geminal and vicinal coupling constants would provide detailed structural information.
¹³C NMR (100 MHz, DMSO-d₆, δ):
-
~200 ppm: Aldehyde carbonyl carbon.
-
~170 ppm: Carboxylic acid carbonyl carbon.
-
~30 ppm: Quaternary cyclopropane carbon (C1).
-
~15 ppm: Methylene carbons of the cyclopropane ring (C2, C3).
Infrared (IR) Spectroscopy (ATR, cm⁻¹):
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic broadness due to hydrogen bonding.
-
~1710 cm⁻¹ (sharp): C=O stretch of the aldehyde.
-
~1690 cm⁻¹ (sharp): C=O stretch of the carboxylic acid. The two carbonyl stretches are expected to be distinct but may overlap.
-
~1200-1300 cm⁻¹: C-O stretch of the carboxylic acid.
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 113.02, corresponding to the deprotonated molecule.
Synthesis and Mechanistic Considerations
The synthesis of 1-formylcyclopropane-1-carboxylic acid is efficiently achieved through a two-step sequence starting from readily available materials. This process involves a Ti-Claisen condensation followed by saponification.[2][3]
Synthetic Workflow Diagram
Caption: Synthetic pathway to 1-formylcyclopropane-1-carboxylic acid.
Detailed Experimental Protocol: Synthesis of 1-Formylcyclopropane-1-carboxylic acid
Part A: Synthesis of Methyl 1-formylcyclopropanecarboxylate
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: The flask is cooled to -78 °C (dry ice/acetone bath). Titanium tetrachloride (TiCl₄) is added dropwise, followed by the slow addition of a suitable base, such as diisopropylethylamine (DIPEA).
-
Substrate Introduction: A solution of methyl acrylate in DCM is added dropwise to the reaction mixture.
-
Claisen Condensation: Acetaldehyde dimethyl acetal is then added slowly via the dropping funnel. The reaction is stirred at low temperature and allowed to warm gradually to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield methyl 1-formylcyclopropanecarboxylate as a colorless oil.
Part B: Saponification to 1-Formylcyclopropane-1-carboxylic acid
-
Hydrolysis: The purified methyl 1-formylcyclopropanecarboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidification and Extraction: The reaction mixture is cooled in an ice bath and acidified to pH 2-3 with dilute hydrochloric acid. The product is then extracted with ethyl acetate.
-
Isolation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 1-formylcyclopropane-1-carboxylic acid as a solid.
Expert Rationale: The use of a Lewis acid like TiCl₄ is crucial for activating the acrylate for the subsequent nucleophilic attack in the Claisen condensation. The choice of a non-nucleophilic base (DIPEA) prevents unwanted side reactions. The final saponification is a standard ester hydrolysis, but careful pH control during acidification is necessary to ensure the protonation of the carboxylate without causing degradation of the aldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic power of 1-formylcyclopropane-1-carboxylic acid lies in the orthogonal reactivity of its two functional groups, enabling its use in multicomponent reactions (MCRs) to generate molecular complexity rapidly.
Interrupted Ugi and Passerini Reactions
This molecule is a cornerstone for "interrupted" versions of the Ugi and Passerini reactions. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine. By using 1-formylcyclopropane-1-carboxylic acid, both the aldehyde and carboxylic acid functionalities are present in the same molecule. This unique arrangement leads to the formation of novel, strained heterocyclic scaffolds, such as β-lactams, by intercepting the reaction intermediates.[2][3]
Reaction Mechanism Diagram: Interrupted Ugi Reaction
